3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one
Description
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-6-9(2)13(12-8)10-4-3-5-11(14)7-10/h6,10H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJYYHAGVPESMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCCC(=O)C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Construction and Attachment
A common approach involves the synthesis of 3,5-dimethylpyrazole followed by its N-1 alkylation or acylation with a cyclohexanone derivative:
- Starting materials : 3,5-dimethyl-1H-pyrazole and cyclohexanone or its activated derivatives (e.g., halides, enones).
- Reaction conditions : The N-1 substitution is often carried out under basic conditions, using bases such as potassium carbonate or sodium hydride, in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature : Typically room temperature to moderate heating (25–80 °C) to facilitate substitution.
- Purification : Column chromatography or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) is employed to isolate the product.
Alternative Synthetic Routes
- Michael Addition : 3,5-dimethylpyrazole can act as a nucleophile in Michael-type additions to α,β-unsaturated cyclohexanone derivatives, forming the C-N bond at N-1.
- Transition Metal Catalysis : Palladium-catalyzed cross-coupling reactions have been explored for attaching pyrazole rings to cyclohexanone frameworks, enhancing selectivity and yield.
Experimental Data and Reaction Optimization
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrazole ring formation | Hydrazine + 1,3-diketone, reflux in ethanol | 70–85 | High purity pyrazole intermediate obtained |
| N-1 alkylation with cyclohexanone derivative | Base (K2CO3), DMF, 50–70 °C, 6–12 h | 60–75 | Reaction monitored by TLC; moderate heating required |
| Purification | Column chromatography (silica gel) | — | Solvent system: hexane/ethyl acetate mixtures |
| Characterization | NMR, IR, MS | — | Confirms structure and purity |
Research Findings and Literature Insights
- The electronic nature of substituents on the pyrazole ring significantly affects reactivity and biological activity, with 3,5-dimethyl substitution providing favorable properties for subsequent functionalization and stability.
- Synthesis routes that avoid harsh conditions and minimize purification steps are preferred for scalability and commercial viability.
- Novel synthetic routes involving direct condensation of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile with other heterocyclic amines have been reported, indicating the versatility of the pyrazole intermediate in complex molecule construction.
- The use of transition metal catalysis and ring morphing techniques has been explored to optimize the synthesis of pyrazole derivatives with enhanced pharmacokinetic profiles, which may be adapted for cyclohexanone-pyrazole compounds.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct N-1 Alkylation | 3,5-Dimethylpyrazole, cyclohexanone halide, base | DMF, 50–70 °C, 6–12 h | Straightforward, moderate yield | Requires activated cyclohexanone derivative |
| Michael Addition | 3,5-Dimethylpyrazole, α,β-unsaturated cyclohexanone | Mild base, room temp to reflux | Mild conditions, regioselective | Limited substrate scope |
| Transition Metal Catalysis | Pyrazole, cyclohexanone derivative, Pd catalyst | Reflux, inert atmosphere | High selectivity, scalable | Requires expensive catalysts |
| Condensation with Nitrile Intermediates | 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, amines | Reflux in benzene or DMF | Versatile intermediate usage | Multi-step synthesis |
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Synthetic Route Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 3,5-Dimethylpyrazole + Cyclohexanone | Base (NaH or K2CO3) |
| 2 | Nucleophilic substitution | Controlled temperature |
| 3 | Purification | Recrystallization/Chromatography |
Chemistry
In the field of chemistry, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies suggest that it may inhibit the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : Preliminary findings indicate potential efficacy in reducing inflammation.
- Anticancer Potential : Ongoing research is exploring its role in cancer treatment due to its ability to interact with specific molecular targets within biological systems .
Medicinal Chemistry
In medicinal chemistry, the compound is being investigated as a pharmaceutical intermediate. Its ability to modulate enzyme activity and receptor binding positions it as a candidate for developing new therapeutic agents .
Industrial Applications
The compound is also explored in material science for developing novel materials and chemical processes. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial formulations .
Uniqueness
The specific substitution pattern on the cyclohexanone ring distinguishes this compound from others in its class. This uniqueness contributes to its distinct chemical and physical properties, making it particularly valuable for targeted applications across various research domains .
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s pyrazole-substituted cyclohexanone core distinguishes it from structurally related derivatives. Below is a comparative analysis with key analogs:
Commercial and Stability Considerations
Both this compound and 2-Amino-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid are listed as discontinued by CymitQuimica . This may indicate challenges in synthesis scalability, stability (e.g., ketone sensitivity to oxidation), or niche demand compared to analogs like 18 and 19, which have well-documented synthetic protocols .
Spectral and Crystallographic Insights
While crystallographic data for the target compound are absent in the evidence, tools like SHELXL and ORTEP-3 (used in related studies ) highlight the importance of structural validation. For example, compound 19 was characterized via <sup>13</sup>C-NMR, with pyrrole ring carbons identified at 102.84 and 126.69 ppm . Such data are critical for confirming regiochemistry and purity in pyrazole derivatives.
Biological Activity
3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one (CAS Number: 1513184-34-3) is an organic compound with a cyclohexanone structure substituted by a 3,5-dimethyl-1H-pyrazol-1-yl group. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with cyclohexanone in the presence of a base such as sodium hydride or potassium carbonate. This method allows for the formation of the desired compound through nucleophilic substitution reactions .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, potentially modulating their activity. This interaction may influence several biochemical pathways, making it a candidate for further pharmacological studies .
Antimicrobial Activity
Research has indicated that compounds containing the pyrazole moiety exhibit notable antimicrobial properties. In vitro studies have shown that derivatives of pyrazole, including this compound, demonstrate effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus. For instance, a study reported that modifications to the pyrazole structure could enhance antimicrobial potency .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been evaluated through various assays. One study demonstrated that derivatives exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The tested compounds showed up to 85% inhibition at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .
Anticancer Activity
In recent investigations, this compound has been assessed for its anticancer properties. A study evaluating its antiproliferative effects against breast cancer cell lines revealed that it exhibited IC50 values significantly lower than those of reference drugs like Olaparib. The compound's structure appears to contribute to its enhanced activity against cancer cells, making it a promising candidate for further development .
Research Findings Summary
| Activity | IC50 Values | Reference |
|---|---|---|
| Antimicrobial | Varies by strain | |
| Anti-inflammatory | Up to 85% inhibition | |
| Anticancer (BRCA1) | 2.57 µM |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Anticancer Study : A series of pyrazole derivatives were synthesized and tested against mutant BRCA1 breast cancer cell lines using MTT assays. The results indicated that compounds similar to this compound showed significant cytotoxicity compared to standard treatments .
- Anti-inflammatory Research : In vivo models demonstrated that the compound could reduce edema and inflammatory markers effectively when compared to traditional anti-inflammatory agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one and its derivatives?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation or nucleophilic substitution. For example, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile has been used as a precursor in one-pot syntheses to generate triazolotriazine and pyrazole derivatives . Key steps include:
Cyclocondensation : Reacting pyrazole derivatives with carbonyl-containing substrates under reflux conditions.
Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization.
Characterization : FT-IR for functional groups (e.g., C=O at ~1700 cm⁻¹), ¹H/¹³C NMR for regiochemistry, and mass spectrometry for molecular weight confirmation .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. For example, pyrazole derivatives may exhibit keto-enol tautomerism, leading to split signals in ¹H NMR. Solutions include:
Variable Temperature NMR : To identify dynamic equilibria.
Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to stabilize specific tautomers.
X-ray Crystallography : Definitive structural assignment via SHELXL refinement .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in pyrazole-based compounds?
- Methodological Answer : SAR studies require systematic substitution and computational modeling:
Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl) at the phenyl ring to enhance binding affinity, as seen in anti-obesity agents targeting cannabinoid receptors .
Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with biological targets (e.g., CB1 receptor). Compound 4b (a pyrazole-chalcone hybrid) showed a docking score of −9.2 kcal/mol, correlating with in vivo hypolipidemic activity .
Pharmacophore Mapping : Identify critical motifs (e.g., α,β-unsaturated ketone) using MOE or Discovery Studio.
Q. How can crystallographic data be validated for pyrazole-containing compounds?
- Methodological Answer : Use the SHELX suite for refinement and validation:
Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.
Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks.
Validation : Check R-factor convergence (R₁ < 0.05), ADP consistency, and PLATON/CHECKCIF for geometric outliers .
- Example: The crystal structure of 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (CCDC 790722) was validated with R₁ = 0.033 and wR₂ = 0.081 .
Q. What experimental designs address contradictions between computational predictions and biological assay results?
- Methodological Answer :
Dose-Response Curves : Test multiple concentrations to verify EC₅₀/IC₅₀ alignment with docking scores.
Control Experiments : Include known agonists/antagonists (e.g., rimonabant for CB1 receptor studies) .
Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability of predicted binding poses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
